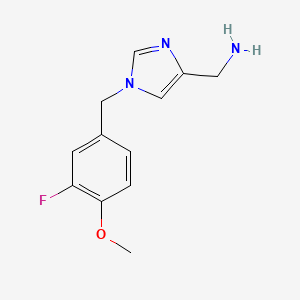
(1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-4-yl)methanamine
Overview
Description
(1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-4-yl)methanamine is a useful research compound. Its molecular formula is C12H14FN3O and its molecular weight is 235.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-4-yl)methanamine is a member of the imidazole family and has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a methanamine group attached to an imidazole ring, with a 3-fluoro-4-methoxybenzyl moiety, which is crucial for its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of imidazole derivatives. The compound has shown promising activity against various bacterial strains. For instance, it was tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .
Antifungal Activity
In addition to antibacterial effects, the compound exhibits antifungal properties. Research indicates that it can effectively inhibit fungal growth, making it a candidate for further development in treating fungal infections .
The mechanism by which this compound exerts its effects is primarily through the inhibition of key enzymes involved in microbial metabolism. Specifically, it targets pathways essential for cell wall synthesis and protein production in bacteria and fungi.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the imidazole ring and the benzyl group have been explored to enhance potency and selectivity. For example, altering substituents on the benzyl moiety has been shown to significantly influence antimicrobial efficacy .
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution at position 3 | Increased lipophilicity and antibacterial activity |
| Methoxy group at position 4 | Enhanced solubility and bioavailability |
Preclinical Studies
In preclinical models, this compound was evaluated for its safety profile and efficacy. A notable study reported low systemic exposure with no significant adverse effects observed at therapeutic doses in animal models . However, further investigations are required to elucidate long-term effects.
Clinical Implications
The potential applications of this compound extend to treating infections caused by resistant strains of bacteria and fungi. Its ability to target multiple pathways makes it a candidate for combination therapies aimed at overcoming resistance mechanisms commonly seen in clinical settings.
Properties
IUPAC Name |
[1-[(3-fluoro-4-methoxyphenyl)methyl]imidazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O/c1-17-12-3-2-9(4-11(12)13)6-16-7-10(5-14)15-8-16/h2-4,7-8H,5-6,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATALVEBZROKEDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=C(N=C2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















